

Potential Research Frontiers for 4-Formylpyridine-2-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Formylpyridine-2-carbonitrile**

Cat. No.: **B154140**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

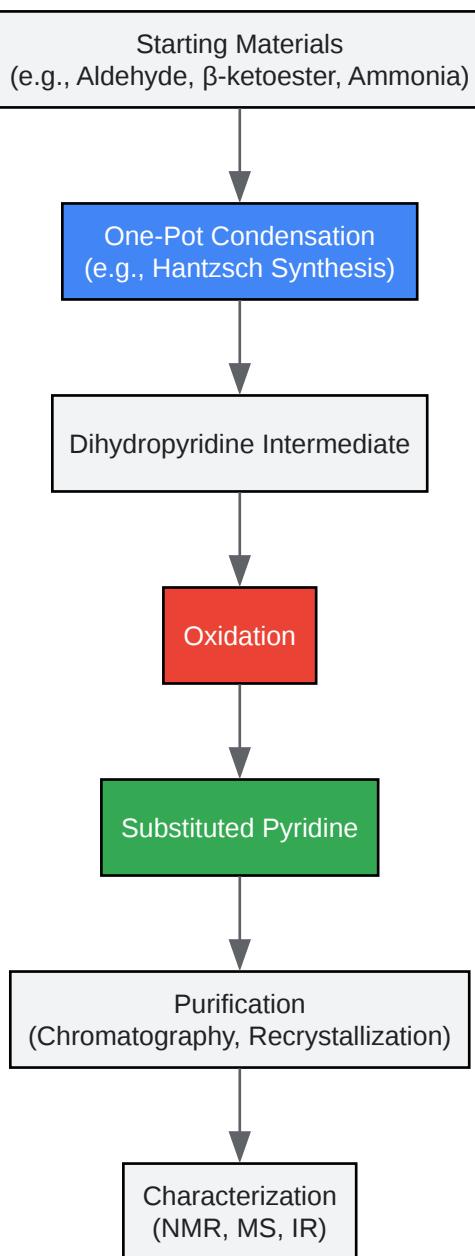
4-Formylpyridine-2-carbonitrile, also known as 2-formylisonicotinonitrile, is a heterocyclic compound featuring a pyridine ring substituted with a formyl group at the 4-position and a nitrile group at the 2-position.^{[1][2]} Its molecular formula is C₇H₄N₂O, and it has a molecular weight of 132.12 g/mol.^{[1][2]} This molecule represents a versatile scaffold for chemical synthesis and drug discovery due to the presence of three reactive sites: the electrophilic carbon of the formyl group, the electrophilic carbon of the nitrile group, and the pyridine nitrogen. These functional groups offer opportunities for a diverse range of chemical transformations, making it a valuable building block for the synthesis of novel bioactive molecules and functional materials. This technical guide explores potential research areas for **4-formylpyridine-2-carbonitrile**, providing insights into its synthetic utility and applications in medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of **4-Formylpyridine-2-carbonitrile** and the related compound 4-Pyridinecarboxaldehyde are presented below.

Property	Value (4-Formylpyridine-2-carbonitrile)	Value (4-Pyridinecarboxaldehyde)	Reference
Molecular Formula	C7H4N2O	C6H5NO	[1][3][4][5]
Molecular Weight	132.12 g/mol	107.11 g/mol	[1][3][4][5]
Appearance	Solid	Colorless to yellow liquid	[1][4]
Boiling Point	Not specified	198 °C	[4]
Melting Point	Not specified	4 °C	[4]
Storage Temperature	2-8°C under an inert atmosphere	2-8°C	[1]

Potential Research Areas


Synthetic Chemistry and Novel Methodologies

The unique arrangement of functional groups in **4-formylpyridine-2-carbonitrile** makes it an ideal candidate for exploring novel synthetic methodologies. Research in this area could focus on:

- Multi-component Reactions (MCRs): The aldehyde and nitrile functionalities can participate in various MCRs to rapidly generate molecular complexity.[6][7] Investigating novel MCRs involving **4-formylpyridine-2-carbonitrile** could lead to the efficient synthesis of diverse heterocyclic libraries.
- Domino and Cascade Reactions: The reactivity of the functional groups can be exploited to design domino or cascade reaction sequences, enabling the construction of complex polycyclic systems in a single operation.
- Catalysis: The pyridine nitrogen can act as a ligand for metal catalysts, suggesting that derivatives of **4-formylpyridine-2-carbonitrile** could be explored as novel ligands in asymmetric catalysis or as organocatalysts themselves.

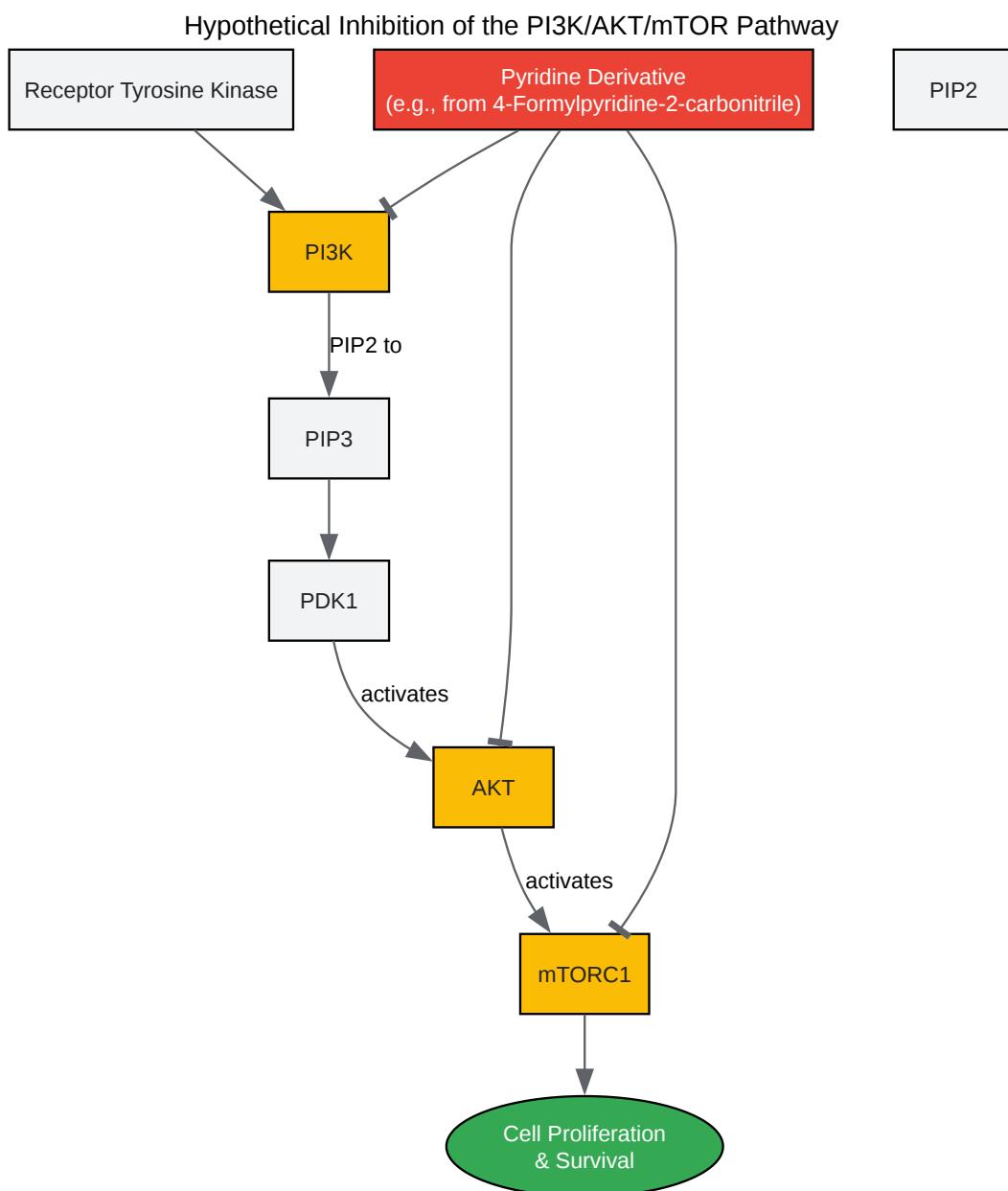
A general workflow for the synthesis of substituted pyridines, which could be adapted for derivatives of **4-formylpyridine-2-carbonitrile**, is depicted below.

General Workflow for Substituted Pyridine Synthesis

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of substituted pyridines.

Medicinal Chemistry and Drug Discovery


Pyridine and its derivatives are prevalent scaffolds in many FDA-approved drugs and biologically active compounds.^{[7][8][9][10]} The structural motifs present in **4-formylpyridine-2-carbonitrile** suggest several promising avenues for medicinal chemistry research.

Numerous pyridine derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.^{[9][10][11]} The nitrile and formyl groups of **4-formylpyridine-2-carbonitrile** can be readily converted into a variety of other functional groups, such as amides, amines, and carboxylic acids, which are known to be important for biological activity. Research could focus on synthesizing libraries of derivatives and screening them for cytotoxicity against a panel of cancer cell lines.

Table 1: In Vitro Anticancer Activity of Representative Pyridine Derivatives

Compound	Cancer Cell Line	IC50 (μM)	Reference
Phenylpyridine-carboxamide derivative 11j	A549 (Lung)	11.59 ± 0.11	[11]
PC-3 (Prostate)		15.29 ± 0.83	[11]
MCF-7 (Breast)		12.43 ± 0.96	[11]
Euro[2,3-b]pyridine derivative MI-S3	MCF-7 (Breast)	Not specified (potent)	[12]
MDA-MB-231 (Breast)	Not specified (potent)	[12]	

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer. The development of inhibitors targeting this pathway is a major focus of cancer research.

[Click to download full resolution via product page](#)

Caption: A potential mechanism of action for a pyridine-based anticancer agent.

Pyridine derivatives have also shown promise as antibacterial, antifungal, and antimalarial agents.^{[7][13][14][15]} The development of new antimicrobial and antimalarial drugs is a global health priority due to the rise of drug-resistant pathogens. Derivatives of **4-formylpyridine-2-carbonitrile** could be synthesized and evaluated for their activity against a range of microbial strains and malaria parasites. For instance, thiosemicarbazone derivatives, which can be readily prepared from the formyl group, are a well-known class of compounds with diverse biological activities.^[16]

Materials Science

The pyridine ring is a key component in various functional materials, including polymers, dyes, and sensors. The nitrile and formyl groups of **4-formylpyridine-2-carbonitrile** provide handles for polymerization and for covalent attachment to surfaces or other molecules. Potential research directions in materials science include:

- Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the nitrile group can coordinate to metal ions, making **4-formylpyridine-2-carbonitrile** and its derivatives attractive building blocks for the synthesis of novel coordination polymers and MOFs with interesting catalytic, sensing, or gas storage properties.
- Organic Electronics: Pyridine-containing conjugated polymers are being investigated for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of polymers derived from **4-formylpyridine-2-carbonitrile** could be tuned by appropriate chemical modifications.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. Below is a representative protocol for a one-pot, three-component synthesis of a fused pyridine derivative, which illustrates a general approach that could be adapted for reactions involving **4-formylpyridine-2-carbonitrile**.^[6]

One-Pot, Three-Component Synthesis of a Fused Pyridine Derivative

Materials:

- Aldehyde (1 mmol)

- Acyl acetonitrile (1 mmol)
- Amino heterocycle (e.g., 5-aminopyrazole) (1 mmol)
- 1-Butyl-3-methylimidazolium bromide ([bmim]Br) (2 mL)
- Ethanol (for recrystallization)
- Water

Procedure:

- A dry 50 mL round-bottom flask is charged with the aldehyde (1 mmol), acyl acetonitrile (1 mmol), amino heterocycle (1 mmol), and [bmim]Br (2 mL).
- The reaction mixture is stirred at 80 °C for 4-7 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
- Upon completion, 50 mL of water is added to the flask, which results in the precipitation of the solid product.
- The solid is collected by vacuum filtration and washed with water.
- The crude product is purified by recrystallization from ethanol to yield the final fused pyridine derivative.

Note: This is a general protocol and the specific reaction conditions (temperature, time, stoichiometry) may need to be optimized for reactions with **4-formylpyridine-2-carbonitrile**.

Conclusion

4-Formylpyridine-2-carbonitrile is a promising but currently underexplored scaffold in chemical research. Its versatile chemical nature, stemming from the presence of formyl, cyano, and pyridine functionalities, opens up a wide array of possibilities for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The research areas outlined in this technical guide provide a starting point for further investigation into the chemistry and applications of this intriguing molecule. The development of efficient

synthetic routes to derivatives of **4-formylpyridine-2-carbonitrile** and the systematic evaluation of their biological and material properties are key to unlocking its full potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Formylisonicotinonitrile | 116308-38-4 [sigmaaldrich.com]
- 2. 4-FORMYL PYRIDINE-2-CARBONITRILE | CAS 131747-70-1 [matrix-fine-chemicals.com]
- 3. 4-Pyridinecarboxaldehyde [webbook.nist.gov]
- 4. Pyridine-4-carbaldehyde - Wikipedia [en.wikipedia.org]
- 5. 4-Pyridinecarboxaldehyde | C6H5NO | CID 13389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. lifechemicals.com [lifechemicals.com]
- 9. mdpi.com [mdpi.com]
- 10. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides | MDPI [mdpi.com]
- 12. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 13. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and reaction of cyanopyridone derivatives and their potential biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Potential Research Frontiers for 4-Formylpyridine-2-carbonitrile: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b154140#potential-research-areas-for-4-formylpyridine-2-carbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com